Transfer-Nitration Selectivity: Comparable KT/KB Values for Bromo and Chloro Analogs, Distinct from Fluoro
In aprotic nitration studies, the 2-bromo-N-nitropyridinium cation exhibits a transfer-nitration selectivity ratio (Kₜₒₗᵤₑₙₑ/K_bₑₙzₑₙₑ) of 41-44, which is comparable to the 2-chloro-N-nitropyridinium cation (also 41-44) but significantly different from the 2-fluoro-N-nitropyridinium cation (Kₜ/K_b = 15.4) [1]. This quantitative difference in selectivity indicates that the bromo analog is substantially less reactive (more selective) than the fluoro analog in this transformation, making it a more controllable reagent for applications requiring precise regiochemical control [2].
| Evidence Dimension | Transfer-nitration selectivity (Kₜₒₗᵤₑₙₑ/K_bₑₙzₑₙₑ) |
|---|---|
| Target Compound Data | Kₜ/K_b = 41-44 |
| Comparator Or Baseline | 2-Fluoro-N-nitropyridinium cation: Kₜ/K_b = 15.4; 2-Chloro-N-nitropyridinium cation: Kₜ/K_b = 41-44 |
| Quantified Difference | Fluoro analog is ~2.7× more reactive (less selective) than bromo analog |
| Conditions | Aprotic nitration with NO₂⁺BF₄⁻ in CH₂Cl₂; transfer-nitration to toluene and benzene |
Why This Matters
This quantitative selectivity profile enables researchers to choose the bromo derivative when controlled, selective nitration is required, avoiding the higher reactivity and lower selectivity of the fluoro analog.
- [1] Duffy, J. L.; Laali, K. K. Aprotic Nitration (NO₂⁺BF₄⁻) of 2-Halo- and 2,6-Dihalopyridines and Transfer-Nitration Chemistry of Their N-Nitropyridinium Cations. J. Org. Chem. 1991, 56 (9), 3006-3009. View Source
- [2] Documents Delivered. Aprotic nitration of 2-halopyridines and 2,6-dihalopyridines and transfer nitration chemistry of their N-nitropyridinium cations. J. Org. Chem. 1991, 56 (9), 3006-3009. View Source
